
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenyl group, a thioxanthene core, and a carboxamide functional group, which collectively contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-nitroaniline with thioxanthone-1-carboxylic acid chloride under controlled conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones under strong oxidizing conditions.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)
Major Products Formed
Reduction: 4-aminophenyl derivative
Oxidation: Sulfoxide or sulfone derivatives
Substitution: Various substituted nitrophenyl derivatives
Wissenschaftliche Forschungsanwendungen
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its pharmacological potential.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The thioxanthene core may interact with biological macromolecules, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Nitrophenyl)acetamide
- N-(4-Nitrophenyl)acetohydrazonoyl bromide
- 1-(4-Nitrophenyl)-2-thioxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness
N-(4-Nitrophenyl)-9-oxo-9H-thioxanthene-1-carboxamide stands out due to its unique combination of a thioxanthene core and a nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Eigenschaften
CAS-Nummer |
185454-32-4 |
|---|---|
Molekularformel |
C20H12N2O4S |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
N-(4-nitrophenyl)-9-oxothioxanthene-1-carboxamide |
InChI |
InChI=1S/C20H12N2O4S/c23-19-14-4-1-2-6-16(14)27-17-7-3-5-15(18(17)19)20(24)21-12-8-10-13(11-9-12)22(25)26/h1-11H,(H,21,24) |
InChI-Schlüssel |
IIRAMQXHWDCCRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


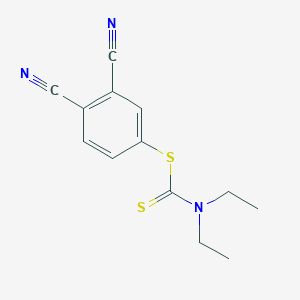
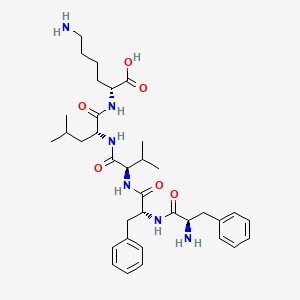

![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
![5-{2-[(6-Aminohexyl)amino]-2-oxoethyl}-2'-deoxyuridine](/img/structure/B14260717.png)
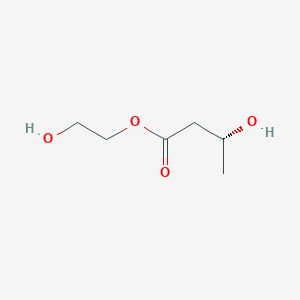
![Phenol, 4-[2-(dipropylamino)ethyl]-2-(2-phenylethoxy)-](/img/structure/B14260725.png)
![N-[5-(2-Amino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260729.png)
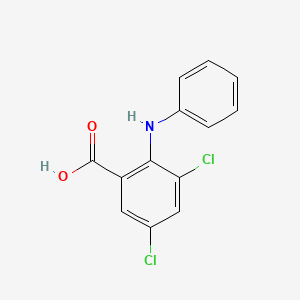
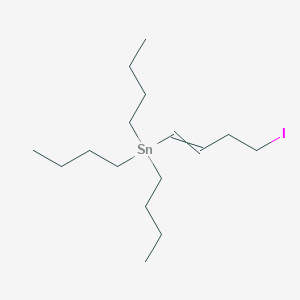
![3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide](/img/structure/B14260752.png)

![(3H-Cyclopenta[a]naphthalen-3-yl)(trimethyl)silane](/img/structure/B14260756.png)
![6-[5-([1,1'-Biphenyl]-4-yl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14260769.png)
